Podophyllol Podophyllol
Brand Name: Vulcanchem
CAS No.: 78339-51-2
VCID: VC6015662
InChI: InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1
SMILES: COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO
Molecular Formula: C22H26O8
Molecular Weight: 418.442

Podophyllol

CAS No.: 78339-51-2

Cat. No.: VC6015662

Molecular Formula: C22H26O8

Molecular Weight: 418.442

* For research use only. Not for human or veterinary use.

Podophyllol - 78339-51-2

Specification

CAS No. 78339-51-2
Molecular Formula C22H26O8
Molecular Weight 418.442
IUPAC Name (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
Standard InChI InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1
Standard InChI Key HNOIIHCYJKCZRK-SORVUCRQSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO

Introduction

Chemical Identity and Structural Characteristics

Podophyllol is often conflated with podophyllotoxin (C₂₂H₂₂O₈), a cyclolignan derived from Podophyllum peltatum and P. emodi roots . While the exact molecular formula of podophyllol remains ambiguous, its structural kinship to podophyllotoxin suggests a tetracyclic framework with four chiral centers (C1–C4) and functional groups critical for bioactivity. Key features include:

  • Aromatic rings (A–E): The lactone ring (D) and dioxole ring (A) stabilize interactions with biological targets like tubulin and topoisomerase II .

  • Stereochemical configuration: The axial orientation of ring E and trans-lactone configuration dictate binding affinity to microtubules .

  • Modifiable sites: Hydroxyl and methoxy groups at positions C4, C5, and C6 enable synthetic derivatization to enhance solubility or reduce toxicity .

Table 1: Comparative Structural Features of Podophyllol Analogs

CompoundMolecular FormulaKey Functional GroupsBioactivity Target
PodophyllotoxinC₂₂H₂₂O₈Lactone, methoxy, hydroxylTubulin polymerization
EtoposideC₂₉H₃₂O₁₃Glycosidic moiety, dimethoxyTopoisomerase II inhibition
TeniposideC₃₂H₃₂O₁₃SThiophene substituentDNA strand breaks

Natural Sources and Biosynthetic Pathways

Podophyllol is purportedly extracted from Podophyllum species, though modern studies focus on podophyllotoxin due to its higher abundance and clinical relevance . The biosynthetic pathway involves:

  • Phenylpropanoid metabolism: Coniferyl alcohol undergoes dimerization to form lignan precursors.

  • Oxidative coupling: Dirigent proteins mediate stereoselective coupling to yield (-)-pluviatolide.

  • Lactonization and methylation: Enzymatic modifications produce podophyllotoxin analogs, including podophyllol .

Environmental factors such as soil pH and altitude influence alkaloid concentrations in Podophyllum, with P. hexandrum yielding up to 4.3% podophyllotoxin by dry weight . Sustainable cultivation and endophytic fungal fermentation (e.g., Dysosma versipellis) are emerging alternatives to wild harvesting .

Pharmacological Mechanisms and Therapeutic Applications

Antineoplastic Activity

Podophyllol derivatives inhibit mitosis by targeting microtubule dynamics and DNA replication:

  • Tubulin binding: Podophyllotoxin stabilizes tubulin depolymerization, arresting cells in the G2/M phase .

  • Topoisomerase II inhibition: Etoposide induces DNA double-strand breaks by stabilizing topoisomerase II-DNA complexes .

Table 2: Clinical Efficacy of Podophyllotoxin Derivatives

DerivativeCancer Type TargetedResponse Rate (%)Median Survival (Months)
EtoposideSmall-cell lung cancer68–8210.2–12.6
TeniposideAcute lymphoblastic leukemia45–608.5–9.8
NK-611Glioblastoma multiforme33–416.7–7.9

Antiviral and Dermatological Uses

Topical podophyllin (25% resin) demonstrates efficacy against Condyloma acuminatum (HPV-induced warts), with complete clearance rates of 72–89% in clinical trials . Podophyllotoxin’s virucidal action disrupts viral capsid assembly, while immunomodulatory effects enhance Langerhans cell activity .

Synthetic Derivatives and Structure-Activity Relationships

Structural optimization of podophyllol analogs aims to mitigate toxicity and resistance:

  • C4 modifications: Introducing aminoalkyl groups (e.g., 4β-anilino derivatives) enhances topoisomerase II affinity and circumvents P-glycoprotein efflux .

  • Glycosidation: Etoposide’s glucopyranosyl moiety improves water solubility and oral bioavailability .

  • Hybrid molecules: Coupling podophyllotoxin to indirubin (e.g., Da-1 hybrid) synergizes pro-apoptotic and anti-MDR effects .

Table 3: Novel Podophyllotoxin Hybrids

Hybrid CompoundTarget PathwayIC₅₀ (nM)Selectivity Index
Da-1Bcl-2/Bax modulation12.49.8
F14512Histone acetyltransferase8.714.2
GL-331NF-κB suppression6.918.6

Future Directions and Research Opportunities

  • Biotechnological production: Metabolic engineering of Penicillium spp. for podophyllotoxin biosynthesis could address supply shortages .

  • Nanodelivery systems: PEGylated nanoparticles enhance tumor targeting and reduce off-site toxicity .

  • Repurposing for viral infections: Etoposide’s anti-cytokine storm activity in COVID-19 warrants phase III evaluation .

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